Home > Products > Screening Compounds P107753 > N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide
N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide - 921807-49-0

N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide

Catalog Number: EVT-3548396
CAS Number: 921807-49-0
Molecular Formula: C23H24ClN3O2
Molecular Weight: 409.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides

Compound Description: This group of compounds represents a library of quinoline thiosemicarbazones containing a piperidine moiety. Synthesized using microwave assistance, these compounds have shown potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, suggesting possible applications in Alzheimer's disease treatment. []

Relevance: The (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides share a similar quinoline core with “N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide”. Both compound families feature substituted piperidine rings connected to the quinoline scaffold, although at different positions. This structural similarity warrants their consideration as related compounds. []

N-(quinolin-8-yl)-2-[3-(triethoxysilyl)propylamino]acetamide (QTEPA)

Compound Description: QTEPA is a derivative of 8-aminoquinoline designed as a fluorescent sensor for zinc ions (Zn(II)). When incorporated into ordered mesoporous silica material (MCM-41) or silica nanoparticles (SiNPs), QTEPA exhibits enhanced fluorescence upon binding with Zn(II) in aqueous solutions and biological environments, including yeast cell suspensions. [, , , ]

Relevance: QTEPA shares the quinoline core structure with "N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide" and also contains an acetamide group, although positioned differently on the quinoline ring. Additionally, both compounds feature modifications with cyclic structures: a piperidine ring in the target compound and a propylamino group within QTEPA. These common structural features and similar chemical moieties make QTEPA a relevant related compound. [, , , ]

N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]- 8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide

Compound Description: This compound is a potent CCKB antagonist, potentially useful for treating conditions where blocking the cholecystokinin B receptor is beneficial. Its synthesis involves creating a 3-amino-5-phenylbenzazepin-2-one core, followed by resolution and side chain attachment. []

Relevance: While this compound lacks a quinoline core, it shares the 3-chlorophenyl substituent with “N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide”. Additionally, both compounds have acetamide functional groups and involve complex cyclic structures. Although not directly related to the quinoline family, the shared functional groups and structural complexity highlight potential commonalities in their synthesis or pharmacological properties. []

(4-chlorophenyl)({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}oxy)methanone

Compound Description: This compound is a derivative containing both imidazole and 4-chlorophenyl groups. Its synthesis involves a multi-step process starting with 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, followed by oximation and a coupling reaction with 4-chlorobenzoic acid. []

Relevance: This compound shares the 4-chlorophenyl substituent with "N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide." While it doesn't contain a quinoline core, the presence of the chlorophenyl group suggests a possible shared starting material or synthetic step in their respective syntheses. []

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist. This compound exhibits anti-inflammatory properties and reduces joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. It is well-tolerated and has minimal gastrointestinal toxicity. []

Relevance: MF498, with its pyrroloquinoline core, shares a key structural element with "N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide" which contains a quinoline core. Both compounds possess acetamide groups and are characterized by complex multi-ring structures, suggesting potential shared chemical properties and possible involvement in similar biological pathways. []

(E)‐2‐(4‐Cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides

Compound Description: This series of compounds comprises triazoloquinoline derivatives with a cinnamylpiperazine moiety. These compounds exhibit positive inotropic activity, meaning they increase the force of heart muscle contractions. Notably, one derivative, N‐(1‐(3‐chlorophenyl)‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)‐2‐(4‐cinnamylpiperazin‐1‐yl)acetamide, displayed potent in vitro activity comparable to the standard drug milrinone. []

Relevance: The (E)‐2‐(4‐Cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides share the quinoline core and an acetamide group with "N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide", placing them in a similar structural category. Although their specific substitutions and biological activity differ, the core structures and functional groups suggest potential overlap in their synthesis or medicinal chemistry aspects. []

(E)-N-(4-aryl)-2-(2/4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide derivatives

Compound Description: This series includes eight chalcone derivatives containing an acetamide group. These chalcones are synthesized from the reaction of hydroxybenzaldehydes with acetophenone followed by Williamson ether synthesis with various N-aryl-2-chloroacetamides. []

Relevance: Although not directly containing a quinoline core, the (E)-N-(4-aryl)-2-(2/4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide derivatives share the acetamide group and aromatic ring system with "N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide". These commonalities highlight a possible connection in their synthesis strategies or the exploration of different heterocyclic scaffolds for potential biological activity. []

2-mercapto-3-arylquinazolin-4(3H)-one derivatives

Compound Description: These compounds are a series of novel hybrid molecules based on a 2-mercapto-3-arylquinazolin-4(3H)-one scaffold. These derivatives are synthesized by alkylating the thiol group of the quinazolin-4(3H)-one ring with specific coumarin moieties. Several of these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Relevance: The 2-mercapto-3-arylquinazolin-4(3H)-one derivatives share a similar core structure with "N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide", particularly the presence of a fused aromatic ring system with nitrogen atoms. These compounds, while not identical, represent variations on a similar structural theme, suggesting a possible connection in their design or potential exploration for similar biological activities. []

(4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide

Compound Description: This compound, derived from visnagenone or khellinone, serves as a starting point for synthesizing various heterocyclic compounds. These resulting compounds were evaluated for their anti-inflammatory and analgesic activity, some displaying potent COX-2 inhibitory activity. [, ]

Relevance: This compound, despite lacking a quinoline core, shares structural complexity and a carboxamide group with "N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide". Furthermore, its derivatives' anti-inflammatory and analgesic properties suggest potential parallels with the therapeutic targets for which the target compound might be investigated, indicating a possible connection in their pharmacological applications. [, ]

11C-(R)-N-sec-butyl-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide (11C-ER176)

Compound Description: 11C-ER176 is a novel radioligand designed for imaging the 18-kDa translocator protein (TSPO), a biomarker of neuroinflammation. It exhibits high specific binding in the monkey brain and displays sensitivity to the single nucleotide polymorphism rs6971, although less than other second-generation radioligands. []

Relevance: While 11C-ER176 possesses a quinazoline core rather than a quinoline core like "N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide", both compounds share a 2-chlorophenyl substituent and a carboxamide group. This structural similarity suggests potential shared starting materials or synthetic routes in their production. Additionally, both compounds are designed for specific biological targets, highlighting their potential as lead compounds for medicinal chemistry research. []

Properties

CAS Number

921807-49-0

Product Name

N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide

IUPAC Name

N-(3-chlorophenyl)-2-[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide

Molecular Formula

C23H24ClN3O2

Molecular Weight

409.9 g/mol

InChI

InChI=1S/C23H24ClN3O2/c1-16-6-2-3-13-27(16)21-12-11-17-7-4-10-20(23(17)26-21)29-15-22(28)25-19-9-5-8-18(24)14-19/h4-5,7-12,14,16H,2-3,6,13,15H2,1H3,(H,25,28)

InChI Key

PYORJBUCPNKLOR-UHFFFAOYSA-N

SMILES

CC1CCCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)Cl)C=C2

Canonical SMILES

CC1CCCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)Cl)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.